(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
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Overview
Description
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a complex organic compound used primarily in peptide synthesis. It is a derivative of oxazolidine and features a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino acids during the coupling process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the oxazolidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Protection of the Threonine Side Chain: The threonine side chain is protected by tert-butyl (tBu) group, which is introduced using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the threonine side chain.
Reduction: Reduction reactions can occur at the oxazolidine ring, leading to the formation of amino alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the threonine side chain.
Reduction: Amino alcohol derivatives.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Used in the production of synthetic peptides for various applications, including drug development and biochemical research.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group of threonine, ensuring selective reactions at the desired sites.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-(Boc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
(4S)-3-(Cbz-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to the presence of the Fmoc group, which provides advantages in solid-phase peptide synthesis, including ease of removal and compatibility with a wide range of reaction conditions.
Biological Activity
(4S)-3-(Fmoc-Thr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid, with the CAS number 1425938-63-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (tBu) side chain, position it as a significant intermediate in the development of peptide-based therapeutics.
- Molecular Formula : C29H36N2O7
- Molecular Weight : 524.61 g/mol
- Structure : The compound contains an oxazolidine ring, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit various biological activities, particularly in antimicrobial and antiviral domains. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazolidine compounds can possess significant antibacterial properties. For instance:
- Activity Against Bacteria : Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 1–8 µM for certain derivatives .
- Mechanism of Action : The mechanism often involves permeabilization of bacterial membranes, leading to cell lysis. For example, the rapid permeabilization of Escherichia coli's membranes was observed within minutes when treated with related peptides .
Antiviral Activity
Research into thiazolidine derivatives has provided insights into potential antiviral applications:
- Inhibition of Influenza Neuraminidase : Thiazolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase from influenza A virus. Although not directly related to this compound, these findings suggest a pathway for exploring similar oxazolidine compounds in antiviral drug development .
Case Studies
- Peptide Synthesis Applications :
- Bioconjugation Studies :
Research Findings
A variety of studies have explored the interactions and pharmacological potential of this compound:
- Docking Studies : Computational studies have indicated strong binding affinities to key biological targets, suggesting potential pathways for therapeutic applications .
- Cytotoxicity Assessments : Preliminary cytotoxicity evaluations on normal and transformed cell lines indicate low toxicity within the MIC range, supporting its safety profile for further development .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFHHZZRMZKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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